molecular formula C14H16O4 B12559014 Ethyl 5-(benzyloxy)-2-oxopent-3-enoate CAS No. 145826-89-7

Ethyl 5-(benzyloxy)-2-oxopent-3-enoate

Cat. No.: B12559014
CAS No.: 145826-89-7
M. Wt: 248.27 g/mol
InChI Key: IHCSJKMAWNZOMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(benzyloxy)-2-oxopent-3-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a benzyloxy group, and a conjugated ketone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(benzyloxy)-2-oxopent-3-enoate typically involves the esterification of 5-(benzyloxy)-2-oxopent-3-enoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of solid acid catalysts can also enhance the efficiency of the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Formation of benzyloxy-substituted carboxylic acids or ketones.

    Reduction: Formation of benzyloxy-substituted alcohols or alkanes.

    Substitution: Formation of various substituted benzyloxy derivatives.

Scientific Research Applications

Ethyl 5-(benzyloxy)-2-oxopent-3-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(benzyloxy)-2-oxopent-3-enoate involves its interaction with various molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the ester and ketone groups can undergo nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 5-(benzyloxy)-2-oxopent-3-enoate can be compared with similar compounds such as:

    Ethyl 5-(methoxy)-2-oxopent-3-enoate: Similar structure but with a methoxy group instead of a benzyloxy group.

    Ethyl 5-(phenoxy)-2-oxopent-3-enoate: Similar structure but with a phenoxy group instead of a benzyloxy group.

    Ethyl 5-(benzyloxy)-2-oxohex-3-enoate: Similar structure but with an additional carbon in the chain.

The uniqueness of this compound lies in its specific reactivity and the ability to form diverse derivatives through various chemical reactions.

Properties

CAS No.

145826-89-7

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

ethyl 2-oxo-5-phenylmethoxypent-3-enoate

InChI

InChI=1S/C14H16O4/c1-2-18-14(16)13(15)9-6-10-17-11-12-7-4-3-5-8-12/h3-9H,2,10-11H2,1H3

InChI Key

IHCSJKMAWNZOMD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C=CCOCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.